1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a sulfonic acid group, which enhances its solubility and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Sulfonic Acid Group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Sodium Salt: The final step involves neutralizing the sulfonic acid group with a sodium base to form the sodium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFRs, the compound can interfere with signaling pathways involved in cancer progression and other diseases.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Thieno[3,2-b]pyridine-2-sulfonic Acid Derivatives: These compounds have a similar sulfonic acid group but a different core structure, which can result in different chemical and biological properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Properties
Molecular Formula |
C7H6BrN2NaO3S |
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Molecular Weight |
301.10 g/mol |
IUPAC Name |
sodium;5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-sulfonate |
InChI |
InChI=1S/C7H7BrN2O3S.Na/c8-5-1-4-2-6(14(11,12)13)10-7(4)9-3-5;/h1,3,6H,2H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
FCSHPDPBFZXCMQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(NC2=C1C=C(C=N2)Br)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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